Cas no 1782290-54-3 (tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate)

Tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is a specialized carbamate-protected intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group and a 4-hydroxyphenyl ketone moiety, making it valuable for peptide coupling and controlled deprotection strategies. The Boc group enhances stability during synthetic processes, while the hydroxyphenyl functionality allows for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, offering precise control over reactivity and selectivity. Its high purity and well-defined properties make it a reliable choice for researchers developing complex organic frameworks or drug candidates.
tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate structure
1782290-54-3 structure
Product Name:tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
CAS No:1782290-54-3
MF:C14H19NO4
MW:265.30496430397
CID:6427658
PubChem ID:84729749
Update Time:2025-08-05

tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1883019
    • 1782290-54-3
    • tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
    • Inchi: 1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,9-16)10-5-7-11(17)8-6-10/h5-9,17H,1-4H3,(H,15,18)
    • InChI Key: AEDJXPYDVVROMT-UHFFFAOYSA-N
    • SMILES: O(C(NC(C=O)(C)C1C=CC(=CC=1)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 265.13140809g/mol
  • Monoisotopic Mass: 265.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 75.6Ų

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Additional information on tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate

Comprehensive Analysis of tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate (CAS No. 1782290-54-3): Properties, Applications, and Research Insights

The compound tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate (CAS No. 1782290-54-3) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a tert-butyl carbamate group and a 4-hydroxyphenyl moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its role in drug discovery, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

In recent years, the demand for carbamate-based compounds like tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate has surged, driven by advancements in targeted therapy and personalized medicine. This compound's hydroxyphenyl group contributes to its ability to interact with biological targets, while the tert-butyl moiety enhances its stability under physiological conditions. Such properties align with current trends in AI-driven drug design and computational chemistry, where molecular fragments are optimized for binding affinity and metabolic stability.

From a synthetic chemistry perspective, CAS No. 1782290-54-3 serves as a versatile building block for constructing complex architectures. Its ketone and carbamate functionalities allow for diverse transformations, including nucleophilic additions and coupling reactions. This adaptability is critical for addressing challenges in green chemistry, where researchers aim to minimize waste and improve atom economy. Notably, the compound's compatibility with flow chemistry techniques has been explored to enhance scalability—a key consideration for industrial applications.

The pharmacological relevance of tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate extends to neurodegenerative disease research, where its structural analogs show promise in modulating protein aggregation. With growing public interest in Alzheimer's disease biomarkers and tau protein inhibitors, this compound's derivatives are being investigated for their potential to cross the blood-brain barrier. These developments resonate with frequent search queries like "small molecules for neurodegeneration" and "blood-brain barrier penetrant drugs", reflecting broader societal concerns about aging populations.

Analytical characterization of CAS No. 1782290-54-3 typically involves advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, which are essential for verifying purity and structural integrity. The compound's chromatographic behavior has been documented in several studies, providing valuable data for quality control in API (Active Pharmaceutical Ingredient) manufacturing. This aligns with industry demands for high-purity intermediates, as evidenced by search trends around "HPLC methods for carbamates" and "spectral data interpretation".

Environmental and regulatory aspects of tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate have also gained attention. While not classified as hazardous, its biodegradation pathways are being studied in the context of sustainable pharmaceutical manufacturing. These investigations address frequently asked questions like "How to assess pharmaceutical environmental risk?" and "Biodegradable drug intermediates", highlighting the intersection between chemistry and environmental stewardship.

In conclusion, tert-butyl N-[2-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate (CAS No. 1782290-54-3) represents a compelling case study in modern medicinal chemistry. Its multifaceted applications—from drug discovery scaffolds to process chemistry solutions—demonstrate how targeted molecular design can address both scientific challenges and societal needs. As research continues to uncover new dimensions of this compound's utility, it remains a subject of active investigation across academic and industrial laboratories worldwide.

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